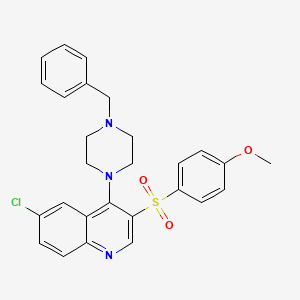

4-(4-Benzylpiperazin-1-yl)-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential biological activities. In the provided studies, various synthetic pathways have been explored to create different quinoline-based compounds. For instance, the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines involved the formation of the pyridine ring via cyclization of a formyl group with an amino or iminophosphorane group in 1-benzyloxypyrazole, followed by debenzylated to yield the hydroxy-substituted products . Another study reported the synthesis of quinoline chalcones from 2-chloro-3-formyl quinoline and 4-(benzyl sulfonyl) acetophenone, leading to the creation of new pyrazoline derivatives through further reactions with hydrazine hydrate and phenyl hydrazine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In one study, the title compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was analyzed, revealing two independent molecules with specific dihedral angles between the pyrimidine and methoxyphenyl rings, as well as between the quinoline ring system and the pyrimidine ring . These structural details are important for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The reactivity of quinoline derivatives is influenced by their chemical structure. The study on quinoline chalcones showed that their reaction with bromine yielded dibromides, while their condensation with hydrazine hydrate and phenyl hydrazine produced various pyrazoline derivatives . These reactions demonstrate the versatility of quinoline compounds in undergoing chemical transformations to yield a diverse array of products with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are essential for their practical applications. Although the provided papers do not directly discuss these properties, they can be inferred from the molecular structures and synthetic methods described. For example, the presence of sulfonyl and methoxy groups can affect the solubility and reactivity of the compounds . Additionally, the crystal structure analysis provides insights into the stability and potential intermolecular interactions of the compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study by Alavi et al. (2017) explored the synthesis of different quinoxalines, including sulfonamides derived from 2-(4-methoxyphenyl)-quinoxaline, and evaluated their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria.

Fluorescent Probes

Bodke et al. (2013) synthesized a series of quinoline derivatives as fluorescent probes, which exhibited fluorescence in various solvents, suggesting potential applications in imaging and analytical chemistry.

Cytotoxic Properties

Korcz et al. (2018) focused on the synthesis of novel quinoline-3-carbaldehyde hydrazones and evaluated their cytotoxic properties on human tumor cell lines, indicating potential in cancer research.

Anti-Inflammatory Properties

Research by Smits et al. (2008) identified novel H4 receptor ligands with significant anti-inflammatory properties in vivo, based on the structural exploration of quinoxalines.

Antimicrobial Efficacy

A study by Iosr Journals et al. (2012) synthesized and characterized quinoline-based compounds, evaluating their antimicrobial efficacy against various bacteria and fungi, and some compounds also showed antitubercular activity.

Anti-Tuberculosis Agents

Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them as anti-Mycobacterium tuberculosis agents, finding compounds with potent antitubercular activity.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The targets could be proteins or enzymes involved in essential microbial processes.

Mode of Action

It is suggested that the compound may interact with its targets, possibly leading to the inhibition of essential microbial processes

Biochemical Pathways

Given its antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition .

Result of Action

Given its antimicrobial activity, it can be inferred that the compound may lead to the death or growth inhibition of microbes .

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3S/c1-34-22-8-10-23(11-9-22)35(32,33)26-18-29-25-12-7-21(28)17-24(25)27(26)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVGXQXTBICEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)